molecular formula C27H24N8O6S B14734075 5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid CAS No. 6330-91-2

5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid

Cat. No.: B14734075
CAS No.: 6330-91-2
M. Wt: 588.6 g/mol
InChI Key: VWFBJVZMOBJQJL-UHFFFAOYSA-N
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Description

5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound is characterized by its multiple diazenyl groups, which contribute to its stability and color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of 2,4-diamino-5-methylphenylamine, followed by coupling with 3-methyl-2-sulfophenylamine. This intermediate product is then further diazotized and coupled with phenylamine, and finally, the resulting compound is coupled with 2-hydroxybenzoic acid .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its diazenyl groups, which can participate in various chemical reactions. These groups can form stable complexes with metal ions, making the compound useful in applications such as metal ion detection and removal. The molecular targets include aromatic rings and metal ions, and the pathways involved are primarily related to electron transfer and complex formation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,6-bis[[4-[(2,4-diamino-5-methylphenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulfonic acid disodium salt
  • Disodium 4-amino-3-[[4-[(2,4-diamino-5-methylphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate

Uniqueness

Compared to similar compounds, 5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid is unique due to its specific arrangement of diazenyl groups and the presence of a hydroxyl group on the benzoic acid moiety. This structure imparts distinct color properties and stability, making it particularly valuable in industrial applications .

Properties

CAS No.

6330-91-2

Molecular Formula

C27H24N8O6S

Molecular Weight

588.6 g/mol

IUPAC Name

5-[[4-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C27H24N8O6S/c1-14-11-24(21(29)13-20(14)28)35-33-22-8-9-23(26(15(22)2)42(39,40)41)34-31-17-5-3-16(4-6-17)30-32-18-7-10-25(36)19(12-18)27(37)38/h3-13,36H,28-29H2,1-2H3,(H,37,38)(H,39,40,41)

InChI Key

VWFBJVZMOBJQJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=C(C(=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)S(=O)(=O)O)C

Origin of Product

United States

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